N1-benzylcyclohexane-1,4-diamine dihydrochloride
Description
Properties
IUPAC Name |
4-N-benzylcyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCOBEJAVHSGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzylcyclohexane-1,4-diamine dihydrochloride typically involves the reaction of benzylamine with cyclohexane-1,4-dione under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired diamine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N1-benzylcyclohexane-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
N1-benzylcyclohexane-1,4-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-benzylcyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N1-benzylcyclohexane-1,4-diamine
- Cyclohexane-1,4-diamine
- Benzylamine
Uniqueness
N1-benzylcyclohexane-1,4-diamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its benzyl group and cyclohexane ring contribute to its stability and potential for diverse applications in scientific research .
Biological Activity
N1-benzylcyclohexane-1,4-diamine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its unique chemical structure, which includes a benzyl group attached to a cyclohexane ring. This structure contributes to its stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, influencing several biological processes. Notably, it has been investigated for its role as an antagonist for melanin-concentrating hormone (MCH) receptors, which are implicated in regulating appetite and energy balance.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In laboratory studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, indicating potential as a therapeutic agent in oncology.
3. Neurological Effects
As an MCH receptor antagonist, this compound has been linked to neurological effects such as anxiolytic and antidepressant activities in preclinical models. These findings suggest that it may have applications in treating mood disorders and obesity-related conditions.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth (e.g., E. coli and S. aureus) with minimal cytotoxicity to human cells. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines through caspase activation; reduced tumor growth in xenograft models. |
| Study 3 | Neurological Effects | Showed reduced anxiety-like behavior in rodent models; potential for treating depression without the side effects associated with traditional antidepressants. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
